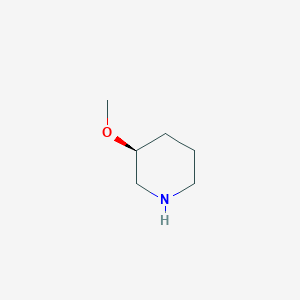

(S)-3-Methoxypiperidine

Description

The Central Role of Piperidine (B6355638) Scaffolds in Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous structural motifs in the realm of organic and medicinal chemistry. clinmedkaz.org This prevalence is not coincidental but is rooted in the unique combination of structural and physicochemical properties inherent to the piperidine scaffold. As a saturated heterocycle, the piperidine ring possesses a flexible, three-dimensional chair-like conformation, which allows it to present substituents in well-defined spatial orientations, a critical feature for precise molecular recognition by biological targets. chemrxiv.orgrsc.org Its nitrogen atom provides a basic center that can be readily protonated at physiological pH, enhancing aqueous solubility and enabling the formation of crucial ionic interactions with biological macromolecules. thieme-connect.com

The versatility of the piperidine scaffold is further demonstrated by its role as a foundational building block in the synthesis of a vast array of complex molecules, including a significant number of pharmaceuticals. thieme-connect.comijnrd.org Its structure is present in over twenty classes of drugs, ranging from analgesics and antipsychotics to anticancer and antiviral agents. ijnrd.org The ability to introduce a wide variety of substituents at different positions on the ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net For instance, substitutions at the positions adjacent to the nitrogen atom (α-positions) can block metabolic pathways, thereby enhancing the metabolic stability and duration of action of a drug. rsc.org Moreover, the introduction of substituents can modulate the lipophilicity and permeability of a molecule, properties that are essential for its absorption, distribution, metabolism, and excretion (ADME) within the body. thieme-connect.comnih.gov The conformational flexibility of the piperidine ring, while generally advantageous, can sometimes be a liability due to the entropic penalty associated with binding to a target. chemrxiv.org Consequently, a significant area of research focuses on creating more rigid piperidine bioisosteres to lock in the bioactive conformation and improve potency. chemrxiv.org

Importance of Stereochemistry and Enantiomeric Purity in Bioactive Molecules

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in medicinal chemistry with profound implications for the biological activity of drugs. biomedgrid.com Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. biomedgrid.comslideshare.net Although enantiomers share the same chemical formula and connectivity, their different spatial arrangements can lead to dramatically different interactions with the chiral environment of the human body, which is composed of chiral biomolecules such as proteins and enzymes. slideshare.net

The significance of enantiomeric purity in pharmaceuticals cannot be overstated, as the two enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. slideshare.net In some cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. ijpras.com A classic and tragic example is thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer was found to be teratogenic, causing severe birth defects. biomedgrid.com Other examples include dextromethorphan, which is a cough suppressant, whereas its enantiomer, levomethorphan, is a potent opioid analgesic. ntu.edu.sg Similarly, (S)-ibuprofen is a more potent anti-inflammatory agent than its (R)-counterpart. biomedgrid.comntu.edu.sg

Recognizing the critical role of stereochemistry, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the development of chiral drugs. chiralpedia.comnih.gov These guidelines emphasize the need to characterize the pharmacological and toxicological properties of each enantiomer separately and require a scientific justification for the development of a racemic mixture (a 1:1 mixture of both enantiomers) versus a single, pure enantiomer. acs.orgnih.govchiralpedia.com There is a clear regulatory preference for single-enantiomer drugs, as they generally offer a better-defined therapeutic profile, potentially leading to improved efficacy and safety. acs.orgnih.govchiralpedia.com This has driven the pharmaceutical industry to invest heavily in methods for asymmetric synthesis and chiral separation to produce enantiomerically pure drugs. chiralpedia.com

Overview of (S)-3-Methoxypiperidine as a Versatile Chiral Building Block in Advanced Chemical Research

This compound is a valuable chiral building block that has found significant application in the synthesis of complex, biologically active molecules. smolecule.combiosynth.com Its utility stems from the presence of a stereochemically defined center at the 3-position of the piperidine ring, combined with the methoxy (B1213986) group which can influence the molecule's conformation and electronic properties. The "(S)" designation specifies the absolute configuration at this chiral center, providing a key element of stereochemical control in multi-step syntheses.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | Liquid |

| CAS Number | 793667-32-0 |

| SMILES | CO[C@@H]1CNCCC1 |

| InChI Key | MRWRHHSVHWCISU-QFIPXEPSSA-N |

| Data sourced from commercial suppliers and chemical databases. sigmaaldrich.combldpharm.comnih.gov |

The hydrochloride salt of this compound is also commonly used in synthesis.

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Appearance | Powder |

| Melting Point | 108-112 °C |

| CAS Number | 688809-96-3 |

| SMILES | CO[C@@H]1CNCCC1.[H]Cl |

| InChI Key | ZRDDHBSVIQRILE-QFIPXEPSSA-N |

| Data sourced from commercial suppliers and chemical databases. sigmaaldrich.com |

The true value of this compound lies in its role as a precursor in the construction of a diverse range of therapeutic agents. Its chiral piperidine framework has been incorporated into:

NK1 Receptor Antagonists: These compounds are used for the prevention of chemotherapy-induced nausea and vomiting. wikipedia.org The specific stereochemistry of the piperidine ring is often crucial for high-affinity binding to the neurokinin-1 (NK1) receptor. wikipedia.orgnih.gov

CCR5 Antagonists: These are a class of antiretroviral drugs used in the treatment of HIV infection. mdpi.comnih.gov The piperidine moiety can play a key role in the interaction with the CCR5 co-receptor, preventing viral entry into host cells.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: This class of drugs is used for the treatment of type 2 diabetes. oatext.comsemanticscholar.org The piperidine scaffold can serve as a key structural element for interacting with the active site of the DPP-4 enzyme. nih.govmdpi.com

The application of this compound in the synthesis of these and other advanced pharmaceutical candidates underscores its importance as a versatile chiral building block, enabling the stereocontrolled preparation of complex molecules with significant therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWRHHSVHWCISU-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Chiral Resolution of S 3 Methoxypiperidine

Analytical Methodologies for Enantiomeric Purity and Absolute Configuration Determination

Determining the stereochemical integrity of (S)-3-Methoxypiperidine is accomplished through several key analytical techniques. Each method offers a different approach to visualizing or distinguishing between the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric purity of a sample. phenomenex.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

For piperidine (B6355638) derivatives, which may lack a strong UV chromophore, a pre-column derivatization step is often employed. nih.gov This involves reacting the amine with a reagent to introduce a chromophore, making the compound detectable by a standard UV detector. The resulting derivatives are then separated on a suitable chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a variety of chiral amines. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing the separation.

Table 1: Illustrative Chiral HPLC Parameters for Piperidine Derivatives

| Parameter | Description | Example for Piperidine Analogs |

| Chiral Stationary Phase (CSP) | The chiral environment that enables separation. | Polysaccharide-based (e.g., Chiralpak® series), Protein-based (e.g., AGP) |

| Mobile Phase | The solvent that carries the analyte through the column. | Normal Phase: Hexane/Isopropanol with an amine modifier (e.g., diethylamine) |

| Detection | The method used to visualize the separated compounds. | UV detection, often following pre-column derivatization to add a chromophore. |

| Resolution Factor (Rs) | A quantitative measure of the separation quality. | A value > 1.5 is generally desired for baseline separation. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While standard NMR cannot distinguish between enantiomers, advanced techniques can be used for stereochemical assignment. One common approach involves the use of chiral solvating agents or chiral derivatizing agents. When a chiral agent is added to a racemic sample, it forms transient diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of each enantiomer.

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used on diastereomeric derivatives to determine relative stereochemistry by analyzing through-space correlations between protons. ipb.ptresearchgate.net These correlations help to build a 3D model of the molecule, confirming the spatial arrangement of substituents. nih.gov

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. The technique requires the formation of a high-quality single crystal of the compound, often as a salt with a chiral counter-ion of known absolute stereochemistry (e.g., a tartrate salt).

The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position in three-dimensional space. nih.govmdpi.com This provides an unambiguous determination of the molecule's absolute stereochemistry. mdpi.com While it is the most conclusive method, its application is contingent upon the ability to grow a suitable crystal of a derivative of this compound.

Strategies for the Resolution of Racemic Methoxypiperidines

The separation of a 1:1 mixture of (R)- and this compound, known as a racemic mixture, into its individual enantiomers is a critical process known as chiral resolution. wikipedia.org

This classical resolution technique is one of the most common methods for separating racemic amines. The process involves reacting the racemic 3-methoxypiperidine (B1351509), which is a base, with an enantiomerically pure chiral acid. wikipedia.orggoogle.com This acid-base reaction forms a pair of diastereomeric salts.

Diastereomers have different physical properties, including solubility. wikipedia.org By carefully selecting the chiral resolving agent and the crystallization solvent, one of the diastereomeric salts can be made to crystallize preferentially from the solution. nii.ac.jp The less-soluble salt is isolated by filtration, and the pure enantiomer of 3-methoxypiperidine is then liberated by neutralizing the salt with a base. The more-soluble diastereomer remains in the mother liquor.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Rationale for Use |

| Tartaric Acid and its derivatives | Chiral Dicarboxylic Acid | Readily available in both enantiomeric forms, forms well-defined crystalline salts. |

| Mandelic Acid and its derivatives | Chiral α-Hydroxy Acid | Effective for a wide range of amines, offers different steric and electronic properties. |

| Camphorsulfonic Acid | Chiral Sulfonic Acid | Strong acid that forms stable salts, useful for weakly basic amines. |

| N-acetylated Amino Acids | Chiral N-Acyl Amino Acid | Provides multiple interaction points (amide, acid) for diastereomeric complex formation. google.com |

Kinetic resolution is a dynamic method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, allowing for their separation. This method is advantageous as it can be performed on a catalytic scale.

For piperidine derivatives, enzyme-catalyzed kinetic resolutions are particularly effective. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to selectively acylate one enantiomer in a racemic mixture of a related precursor, such as 3-hydroxypiperidine. nih.govethz.ch The acylated product and the unreacted enantiomer can then be easily separated. The methoxy (B1213986) group can be introduced before or after the resolution step. This technique can provide access to both enantiomers with high purity. researchgate.net

Table 3: Overview of Kinetic Resolution Approaches for Piperidine Scaffolds

| Method | Chiral Agent | Transformation | Outcome |

| Enzymatic Acylation | Lipase (e.g., CALB) | Selective acylation of one enantiomer of a precursor alcohol. | Produces an ester and the unreacted alcohol enantiomer. researchgate.net |

| Enantioselective N-Acylation | Chiral Acyl-Transfer Catalyst | Selective acylation of the piperidine nitrogen of one enantiomer. | Yields an amide and the unreacted amine enantiomer. ethz.ch |

| Asymmetric Deprotonation | Chiral Base (e.g., sparteine) | Selective removal of a proton from one enantiomer, followed by trapping. | Results in a functionalized product and the unreacted starting material. whiterose.ac.uk |

Reactivity and Mechanistic Studies of S 3 Methoxypiperidine and Its Derivatives

Nucleophilic Substitution Reactions of 3-Methoxypiperidines

Nucleophilic substitution reactions are a fundamental class of transformations in organic chemistry, often categorized as either SN1 (unimolecular) or S.N.2 (bimolecular) mechanisms. chemistrysteps.comchemistry.coach In the context of piperidine (B6355638) derivatives, the nature of the substrate, nucleophile, leaving group, and solvent determines the operative pathway. chemistrysteps.com While specific studies on (S)-3-methoxypiperidine are not extensively detailed in the provided literature, valuable insights can be drawn from related 2-methoxy- and 2-acyloxypiperidine systems. researchgate.net

In these related systems, the piperidine ring can be attacked by various nucleophiles. researchgate.net The stereochemical outcome of these reactions is highly dependent on the nature of the substituent at the C-2 and C-3 positions. For instance, the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl (B83357) enolates has been shown to proceed with high cis-selectivity. researchgate.net Conversely, when 2,3-diacyloxy-N-benzyloxycarbonylpiperidines are used as substrates, the reaction shows trans-selectivity. researchgate.net This highlights the profound influence of neighboring groups on the stereochemical course of nucleophilic substitution on the piperidine ring.

The general mechanism for an SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry. libretexts.orgyoutube.com This process occurs in a single, concerted step. chemistrysteps.com The SN1 mechanism, on the other hand, proceeds through a two-step process involving the formation of a carbocation intermediate, which can then be attacked by the nucleophile from either face, often leading to a mixture of stereoisomers. youtube.com For methoxypiperidines, the reaction pathway would be influenced by the stability of a potential carbocation intermediate and the steric hindrance around the reaction center.

Metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), have been found to be effective catalysts for these substitution reactions, promoting the reaction of silyl enolates with acyloxypiperidines. researchgate.net

Table 1: Diastereoselective Nucleophilic Substitution of Substituted Piperidines

| Substrate | Nucleophile | Catalyst | Major Product Diastereomer |

|---|---|---|---|

| 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine | Silyl enolate | Sc(OTf)₃ | cis |

| 2,3-diacyloxy-N-benzyloxycarbonylpiperidines | Silyl enolate | Sc(OTf)₃ | trans |

Data sourced from studies on 2-substituted piperidines, providing insight into potential reactivity for 3-substituted analogues. researchgate.net

Functionalization and Derivatization of the Piperidine Nitrogen and Carbon Atoms

The piperidine scaffold, present in this compound, offers multiple sites for chemical modification, namely the secondary amine nitrogen and the carbon atoms of the ring. This allows for the synthesis of a wide array of derivatives with tailored properties.

Functionalization of Piperidine Carbon Atoms: The carbon atoms of the piperidine ring can also be functionalized, although this often requires more specific strategies. One approach is the regioselective alkylation at the C-3 position. odu.edu This can be achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form an enamine intermediate. This intermediate can then be deprotonated to generate an enamide anion, which subsequently reacts with an alkyl halide to introduce a substituent at the C-3 position. odu.edu

Furthermore, direct C(sp³)–H functionalization of the piperidine ring has emerged as a powerful tool. rsc.orgrsc.org This method avoids the need for pre-functionalized substrates and allows for the direct introduction of new groups onto the carbon framework. For example, a protocol for the direct functionalization of the N–H/α,α,β,β-C(sp³)–H bonds of piperidine has been developed using an azomethine ylide intermediate, enabling the synthesis of complex spirooxindoles. rsc.orgrsc.org

The synthesis of substituted piperidines can also be achieved through the hydrogenation of corresponding pyridine (B92270) derivatives. nih.gov This method is particularly effective for creating cis-2,3-disubstituted piperidines through a hydroboration/hydrogenation cascade. nih.gov

Ring-Opening and Ring-Closing Metathesis Reactions in Piperidine Chemistry

Olefin metathesis has become an indispensable tool in synthetic organic chemistry, with ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) being particularly valuable for the synthesis and modification of cyclic structures like piperidines. wikipedia.org

Ring-Closing Metathesis (RCM): RCM is a powerful reaction for constructing unsaturated rings, including the piperidine core, from acyclic diene precursors. wikipedia.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.orgsemanticscholar.org RCM has been successfully employed in the asymmetric synthesis of trans-4-alkyl- and -4-aryl-substituted (3S)-amino-piperidines, starting from a protected D-serine to control the stereochemistry. acs.org The tolerance of modern metathesis catalysts to various functional groups, including amines and ethers, makes this a versatile strategy for synthesizing complex piperidine derivatives. wikipedia.orgsemanticscholar.org

Table 2: Examples of Piperidine Synthesis via RCM

| Starting Material | Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| Diene derived from D-serine | Grubbs Catalyst | trans-(3S)-Amino-(4R)-alkyl-piperidine | Asymmetric synthesis, stereocontrol | acs.org |

| Dienylamides | Ruthenium Catalyst | Functionalized enantiopure piperidines | Enantioselective synthesis | biu.ac.il |

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a chain-growth polymerization reaction driven by the relief of ring strain in cyclic olefins. wikipedia.orgyoutube.com While highly strained rings like cyclobutene (B1205218) and norbornene are ideal substrates, this methodology can be applied to other cyclic systems. youtube.com The polymerization is initiated by a metal catalyst, which reacts with the cyclic alkene to form a metallacyclobutane intermediate. youtube.com Subsequent ring-opening and reaction with another monomer unit propagates the polymer chain, resulting in a polymer with double bonds in its backbone. youtube.com The regioselectivity of ROMP can be high, as demonstrated in the polymerization of 3-substituted cyclooctenes, which yielded polymers with high head-to-tail regioregularity. elsevierpure.com This suggests that ROMP could be a viable method for creating functional polymers from appropriately designed piperidine-based monomers.

Elucidation of Reaction Mechanisms in Methoxypiperidine Transformations

Understanding the mechanisms of reactions involving methoxypiperidines is crucial for controlling reaction outcomes and designing new synthetic routes. This often involves a combination of experimental studies and computational chemistry.

Mechanistic Insights from Experimental Studies: Kinetic and thermodynamic studies can provide deep insights into reaction mechanisms. For example, in the study of thermal guanidine (B92328) metathesis, experiments were designed to follow the reaction progress over time, allowing for the determination of reaction rates and equilibrium positions. wwu.edu Such studies helped to support a dissociative mechanism involving a carbodiimide (B86325) intermediate. wwu.edu Similarly, the stereochemical outcomes of nucleophilic substitution reactions on piperidine rings provide strong evidence for the underlying mechanism. researchgate.net The observation of inversion of configuration is a hallmark of the SN2 mechanism, while racemization suggests an SN1 pathway. youtube.com

Computational Studies: Computational chemistry has become an invaluable tool for elucidating reaction mechanisms at the molecular level. nih.govrsc.org Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. For instance, computational studies on piperidine nitroxides have shown a correlation between their reactivity towards ascorbate (B8700270) and their redox potential, as well as the energy gap between the singly occupied molecular orbital (SOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govsemanticscholar.org These calculations indicated that electronic factors, rather than steric hindrance at the N-O moiety, are the primary determinants of the radicals' stability. nih.govsemanticscholar.org

Molecular electrostatic potential (MESP) maps are another computational tool that can predict the reactivity of a molecule. mdpi.com These maps show regions of high and low electron density, identifying potential sites for nucleophilic and electrophilic attack. mdpi.com For complex transformations involving piperidine derivatives, molecular dynamics simulations can be used to explore the conformational landscape and identify key interactions that govern the reaction. nih.govrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-3-hydroxypiperidine |

| (S)-N-Boc-3-hydroxypiperidine |

| 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine |

| 2,3-diacyloxy-N-benzyloxycarbonylpiperidines |

| 2-methoxy-piperidine |

| 2-acyloxypiperidine |

| 3-pyridone |

| Ascorbate |

| Benzylamine |

| Benzyl |

| Carbodiimide |

| D-serine |

| Ethanol |

| Ethyl acetate |

| Ethylene |

| Guanidine |

| Haloperidol |

| Hydrogen |

| Methanol |

| N-chloropiperidine |

| Phenyl iodide |

| Piperidine |

| Piperidine nitroxide |

| Platinum(IV) oxide |

| Pyridine |

| Scandium(III) triflate |

| Sodium hydroxide |

| tert-Butyl dicarbonate |

| Tetrahydrofuran |

| p-tolyl isocyanate |

Applications of S 3 Methoxypiperidine in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis is a field of organic chemistry focused on the selective creation of a specific enantiomer or diastereomer of a chiral molecule. The use of enantiomerically pure starting materials, often referred to as the "chiral pool," is a cornerstone of this discipline. (S)-3-Methoxypiperidine is a valuable member of this chiral pool, enabling chemists to introduce a predefined stereocenter into a target molecule, thereby avoiding the need for challenging chiral separations or complex asymmetric catalytic steps later in the synthesis.

Role as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org After fulfilling its role, the auxiliary is removed. sigmaaldrich.comwikipedia.org This strategy allows for the creation of new stereocenters with a high degree of control. sigmaaldrich.comwikipedia.org

While this compound is more commonly integrated permanently as a building block, its structural motifs are analogous to those used in chiral auxiliaries like pseudoephedrine amides or Evans oxazolidinones. wikipedia.org In principle, the chiral piperidine (B6355638) scaffold can be temporarily attached to a prochiral substrate. The steric hindrance and electronic properties imparted by the methoxy (B1213986) group and the piperidine ring's conformation would then influence the trajectory of an incoming reagent, favoring attack from one face of the molecule over the other. This diastereoselective approach results in the formation of one stereoisomer in preference to others. researchgate.net After the key stereocenter-forming reaction, the piperidine unit would be cleaved and could potentially be recovered. sigmaaldrich.comwikipedia.org

Construction of Optically Active Amino Acids and Alkaloids

The piperidine skeleton is a core component of numerous alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.govmdpi.com The synthesis of these complex natural products often requires precise control of stereochemistry. nih.govmdpi.com this compound serves as an ideal starting fragment for the asymmetric synthesis of piperidine alkaloids. portico.org Its inherent chirality is carried through the synthetic route, becoming an integral part of the final alkaloid's stereochemically dense framework. nih.gov Synthetic strategies can involve elaborating the existing piperidine ring, adding substituents, or using it as a foundation to build fused ring systems common in alkaloids like those from the Lycopodium or Sedum families. nih.govnih.gov

Furthermore, chiral piperidines are instrumental in synthesizing non-proteinogenic α-amino acids, which are important components of peptidomimetics and other bioactive molecules. acs.org Methodologies such as stereoselective alkylation or conjugate additions to derivatives of this compound can establish the necessary stereocenters for these custom amino acid building blocks. acs.orgnih.gov

Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

The true value of this compound is most evident in its application as a key intermediate in the synthesis of high-value pharmaceutical agents. Its structure is directly incorporated into the final active pharmaceutical ingredient (API), making its stereochemical purity paramount to the drug's efficacy.

Precursors for Gastroprokinetic Agents (e.g., Cisapride and Analogs)

This compound is a crucial intermediate for the synthesis of the gastroprokinetic agent Cisapride. researchgate.netresearchgate.net Cisapride is a substituted piperidinyl benzamide (B126) that was used to treat gastrointestinal motility disorders. nih.gov Its chemical structure is formally derived from the condensation of a substituted benzoic acid with a specific stereoisomer of a 4-amino-3-methoxypiperidine derivative. nih.gov

The synthesis of the biologically more active (+)-enantiomer of Cisapride specifically requires the (3S,4R) configuration in the piperidine ring. researchgate.net Asymmetric syntheses have been developed that start with precursors designed to establish this precise stereochemistry, where the 3-methoxy group is a key feature. researchgate.netresearchgate.net The synthesis involves creating the cis-4-amino-3-methoxypiperidine core, which is then coupled with the other components of the final drug molecule. drugfuture.comgoogle.com Therefore, access to enantiomerically pure methoxypiperidine derivatives is a critical step in the manufacturing of Cisapride and its related analogs. researchgate.net

Building Blocks for Fentanyl-Related Compounds and Other Analgesics

Fentanyl and its analogs are potent synthetic opioids that belong to the 4-anilidopiperidine class of compounds. nih.govnih.gov The piperidine ring is the central scaffold of these molecules, and modifications to this ring can significantly alter their analgesic potency and pharmacological profile. nih.gov

Research into new analgesics has explored the synthesis of fentanyl derivatives where the piperidine ring is substituted. nih.gov The introduction of a methoxy group at the 3-position, as found in this compound, is one such modification. Synthetic routes starting from precursors like 3-methoxy-N-benzylpiperidine-4-one have been used to create a variety of highly active analgesics. nih.gov By using the chiral (S)-enantiomer, chemists can investigate the stereochemical requirements of the opioid receptors and potentially develop analogs with improved therapeutic windows. The synthesis of new fentanyl analogs often involves building upon a core piperidine structure, making chiral building blocks like this compound valuable for creating stereochemically defined drug candidates. researchgate.netunodc.org

Development of Novel Heterocyclic Systems with Pharmacological Relevance

Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of modern medicinal chemistry and drug discovery. The piperidine ring is one of the most frequently utilized non-aromatic heterocycles in approved drugs. rsc.org

This compound serves as a versatile chiral scaffold for generating libraries of novel compounds with potential pharmacological relevance. By using the this compound core, researchers can apply various synthetic transformations to add diversity and complexity. Functional groups can be attached to the piperidine nitrogen or at other positions on the ring, leading to a wide array of new chemical entities. These compound libraries can then be screened against various biological targets to identify new lead compounds for drug development programs targeting a range of diseases. nih.govbiorxiv.org The defined stereochemistry of the starting material ensures that the resulting compounds are optically active, which is a critical aspect in the development of modern therapeutics that often interact with chiral biological environments.

Biological Activity and Pharmacological Potential of S 3 Methoxypiperidine Containing Compounds

Structure-Activity Relationship (SAR) Studies of Methoxypiperidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of methoxypiperidine, these studies have begun to elucidate the critical roles of substituent positioning and nature on the piperidine (B6355638) ring, which in turn dictates the compound's therapeutic potential.

Recent research has highlighted that modifications around the methoxypiperidine core can significantly impact the efficacy and selectivity of the resulting compounds. For instance, in the development of novel inhibitors for enzymes or receptors, the stereochemistry of the methoxy (B1213986) group at the C-3 position, as in (S)-3-methoxypiperidine, can be a crucial determinant for potent biological activity. The spatial arrangement of the methoxy group in the (S)-configuration can facilitate optimal interactions with the target protein, a feature that may be absent in the corresponding (R)-enantiomer or in analogues with different substitution patterns.

Furthermore, the nature and position of other substituents on the piperidine ring or on appended aromatic systems have been shown to be critical. For example, the introduction of specific functional groups at the nitrogen of the piperidine ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are vital for pharmacokinetic profiles. SAR studies have also revealed that the electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can fine-tune the binding affinity of the molecule to its biological target.

The insights gained from these SAR studies are invaluable for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold, with its defined stereochemistry and potential for diverse functionalization, serves as a versatile platform for the exploration of new chemical entities with a wide range of biological activities.

Exploration of Potential Therapeutic Applications of Substituted Methoxypiperidines

The unique structural features of the this compound moiety have prompted investigations into its utility in developing compounds with a range of therapeutic applications. The following subsections detail the exploration of these derivatives in antimicrobial, anticancer, and anti-inflammatory research.

Antimicrobial Activity Investigations

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. While direct studies on this compound-containing compounds are limited, the broader class of piperidine derivatives has shown significant promise. Research into various substituted piperidines has demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. The incorporation of the this compound scaffold into known antimicrobial pharmacophores is a logical next step to explore its contribution to antibacterial efficacy and to potentially overcome existing resistance mechanisms. The specific stereochemistry and electronic properties of this moiety could lead to enhanced binding to bacterial targets or improved cell wall penetration.

Anticancer Activity Research

The development of novel anticancer agents remains a critical area of pharmaceutical research. Piperidine derivatives have been extensively investigated for their cytotoxic and antiproliferative effects against various cancer cell lines. The inclusion of the this compound unit in these molecules could offer advantages in terms of target selectivity and potency. For instance, the chiral nature of this scaffold could lead to specific interactions with oncogenic proteins, such as kinases or transcription factors, thereby inhibiting tumor growth and progression. Future research is warranted to synthesize and evaluate this compound-containing compounds for their potential as next-generation cancer therapeutics.

Anti-inflammatory Effects and Related Biological Assays

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is of great therapeutic importance. Piperidine-based compounds have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators or signaling pathways. The this compound scaffold could serve as a valuable building block in the design of novel anti-inflammatory drugs. Its specific three-dimensional structure might enable potent and selective inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate the activity of pro-inflammatory cytokines. Biological assays to screen for such activities would be the first step in validating the potential of these compounds in treating inflammatory disorders.

Mechanistic Insights into Drug-Target Interactions

Understanding the molecular mechanisms by which a drug exerts its therapeutic effect is crucial for its development and optimization. For compounds containing the this compound moiety, gaining mechanistic insights into their interactions with biological targets is a key area of ongoing research.

Studies on Enzyme Inhibition by Methoxypiperidine Derivatives

Computational modeling and structural biology techniques, such as X-ray crystallography, can provide detailed pictures of how these compounds bind to their enzyme targets. This information is invaluable for understanding the molecular basis of their inhibitory activity and for guiding the design of more effective second-generation inhibitors. While specific studies on this compound derivatives as enzyme inhibitors are still emerging, the principles of rational drug design suggest that this scaffold holds significant promise for the development of novel therapeutics targeting a variety of enzymes implicated in human diseases.

Extensive searches of scientific literature and patent databases did not yield specific research articles detailing the receptor binding and activation profiles for a series of compounds containing the this compound moiety. While numerous studies focus on piperidine derivatives in general, and some investigate molecules with methoxy and piperidine components in different arrangements, a dedicated body of research on the pharmacological effects of this compound-containing compounds, complete with the detailed data tables requested, could not be located.

Therefore, it is not possible to provide an article structured around the requested outline with the specified scientific data. The core requirement of detailing the "Receptor Binding and Activation Profiles" with specific research findings and data tables for this particular chemical entity cannot be met based on the currently accessible information.

Future Research Directions and Translational Perspectives

Development of Novel and More Sustainable Synthetic Routes to (S)-3-Methoxypiperidine

The demand for enantiomerically pure piperidines like this compound has spurred research into more efficient and environmentally friendly synthetic methodologies. Traditional methods often suffer from limitations, prompting a shift towards innovative catalytic and biocatalytic approaches.

Future efforts will likely focus on several key areas:

Asymmetric Catalysis: Developing novel chiral catalysts, such as rhodium or iridium complexes, for the asymmetric hydrogenation or functionalization of pyridine (B92270) and dihydropyridine (B1217469) precursors is a promising avenue. nih.govnih.gov These methods can provide direct access to highly enantioenriched 3-substituted piperidines, reducing the need for lengthy synthetic sequences or chiral resolutions. nih.gov

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs) and transaminases, offers a highly selective and sustainable alternative to traditional chemical reductions. For instance, (R)-specific carbonyl reductases have been successfully employed in the synthesis of related chiral hydroxypiperidines, achieving high yields and excellent enantiomeric excess (>99% ee). researchgate.net This biocatalytic approach is environmentally friendly and suitable for large-scale production. researchgate.net

Flow Chemistry: Continuous flow technologies are being explored to improve the safety, efficiency, and scalability of synthetic processes. chemrxiv.org Flow reactors can enable precise control over reaction parameters, leading to higher yields and purity while minimizing waste. nih.gov

| Synthesis Strategy | Key Advantages | Representative Catalyst/System | Ref. |

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope | Rh-catalyzed asymmetric reductive Heck reaction | nih.gov |

| Biocatalysis | High enantiomeric excess (>99%), green & sustainable | (R)-specific carbonyl reductase (e.g., from Candida parapsilosis) | researchgate.net |

| Catalytic Cyclization | Atom economy, direct ring formation | Chiral phosphoric acid catalysts | umich.edu |

Computational Chemistry and Molecular Modeling for Rational Design of Methoxypiperidine Derivatives

Computational tools are becoming indispensable for accelerating the drug discovery process. By modeling the interactions between molecules and biological targets, researchers can rationally design novel derivatives of this compound with enhanced potency, selectivity, and pharmacokinetic properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of piperidine (B6355638) derivatives with their biological activity. nih.govresearchgate.net These models can predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates and identify key structural motifs for activity. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For piperidine scaffolds, docking studies can elucidate binding modes to targets like kinases or receptors, guiding the design of derivatives with improved affinity and specificity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, confirming the stability of binding interactions predicted by docking studies. researchgate.net This is crucial for validating potential drug candidates before committing to costly synthesis and biological testing.

| Computational Method | Application in Drug Design | Key Outcome | Ref. |

| QSAR | Predicting biological activity of virtual libraries | Identification of key structural descriptors for potency | nih.govresearchgate.net |

| Molecular Docking | Elucidating ligand-protein binding modes | Prioritization of compounds based on binding energy | researchgate.net |

| Molecular Dynamics | Assessing the stability of ligand-target complexes | Confirmation of stable binding interactions | researchgate.net |

Expansion of Biological Screening and Target Identification for this compound Scaffolds

The this compound scaffold is a versatile starting point for creating diverse chemical libraries for biological screening. High-throughput screening (HTS) and other advanced screening methodologies are critical for identifying new biological targets and therapeutic applications for these compounds.

Future research in this area will involve:

Combinatorial Chemistry: Generating large libraries of this compound derivatives with varied substituents to explore a wider chemical space.

High-Throughput Screening (HTS): Utilizing automated platforms to rapidly test these libraries against a broad range of biological targets, such as enzymes, receptors, and ion channels. mdpi.com

Phenotypic Screening: Assessing the effects of compounds on cell models of disease, which can uncover novel mechanisms of action and targets that might be missed by target-based approaches.

Fragment-Based Drug Discovery (FBDD): Using smaller fragments containing the piperidine scaffold to identify initial binding interactions, which are then optimized into more potent lead compounds.

The piperidine moiety is a known privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of diseases. nih.gov Expanding the screening of this compound derivatives could lead to the discovery of novel treatments for conditions ranging from cancer to neurodegenerative disorders and infectious diseases. nih.gov

Scale-Up and Process Optimization for Industrial Applications of this compound Synthesis

Translating a promising synthetic route from the laboratory to industrial-scale production presents significant challenges. Process optimization is crucial to ensure that the synthesis of this compound is cost-effective, safe, robust, and sustainable.

Key considerations for industrial scale-up include:

Route Scouting: Selecting the most efficient and economically viable synthetic pathway from multiple potential routes. researchgate.net

Parameter Optimization: Systematically optimizing reaction conditions such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and minimize impurities.

Process Safety: Conducting thorough hazard assessments to identify and mitigate potential risks associated with reagents, intermediates, and reaction conditions at a large scale.

Downstream Processing: Developing efficient methods for product isolation and purification, such as crystallization or chromatography, to achieve the high purity required for pharmaceutical applications. google.com

The use of continuous manufacturing and flow chemistry, as mentioned earlier, is a key trend in addressing scale-up challenges, offering better control and higher throughput compared to traditional batch processes. nih.gov The development of scalable routes is essential for making drugs and other valuable chemicals derived from this compound widely available. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended protocols for the safe handling and storage of (S)-3-Methoxypiperidine in laboratory settings?

- Methodological Answer :

-

Handling : Use gloves (nitrile or neoprene) and safety goggles compliant with NIOSH/EN 166 standards to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

-

Storage : Store in a dry environment at 2–8°C, sealed under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to moisture and oxidizing agents .

-

Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose of via certified hazardous waste services. Prevent entry into drainage systems .

- Data Table : Safety Parameters

| Parameter | Recommendation | Source |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Personal Protective Equipment | NIOSH-approved gloves/goggles | |

| Spill Disposal | Professional hazardous waste handling |

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound, and what are their respective advantages?

- Methodological Answer :

-

Nucleophilic Substitution : React 3-hydroxypiperidine with methyl iodide in the presence of a base (e.g., NaH) under anhydrous conditions. Yields ~60–75% but may require chiral resolution .

-

Reductive Amination : Condense 3-methoxy-piperidone with a chiral amine precursor using NaBH₃CN. Higher enantiomeric excess (ee) but lower yields (~50%) .

-

Enzymatic Resolution : Use lipases or esterases to separate enantiomers from racemic mixtures. Environmentally friendly but time-intensive .

- Data Table : Synthesis Routes

| Method | Reagents/Conditions | Yield (%) | ee (%) | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-hydroxypiperidine, CH₃I, NaH | 60–75 | <70 | Requires chiral resolution |

| Reductive Amination | 3-methoxy-piperidone, NaBH₃CN | ~50 | >90 | Low yield |

| Enzymatic Resolution | Lipase, racemic substrate | 30–40 | >95 | Slow kinetics |

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

- Methodological Answer :

-

Purity Analysis : Use GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30). Compare retention times against standards .

-

Stereochemical Confirmation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy. NMR (¹H/¹³C) with chiral shift reagents (e.g., Eu(hfc)₃) .

-

Moisture Sensitivity : Karl Fischer titration to quantify residual water, critical for stability studies .

- Data Table : Analytical Techniques

| Technique | Parameters | Application |

|---|---|---|

| GC-MS | DB-5 column, 250°C | Purity/volatile impurities |

| Chiral HPLC | Chiralpak AD-H, hexane/IPA | Enantiomeric excess |

| ¹H NMR with Eu(hfc)₃ | 500 MHz, CDCl₃ | Stereochemical assignment |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?

- Methodological Answer :

-

Reproducibility Checks : Replicate experiments using identical conditions (e.g., solvent purity, temperature control) .

-

Advanced Characterization : Use differential scanning calorimetry (DSC) to verify melting points and X-ray crystallography for structural validation .

-

Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published data. Cross-reference with computational predictions (e.g., DFT for pKa/logP) .

Q. What methodological considerations are critical when designing enantioselective synthesis pathways for this compound?

- Methodological Answer :

- Catalyst Selection : Opt for chiral ligands (e.g., BINAP) in asymmetric hydrogenation or organocatalysts (e.g., proline derivatives) for kinetic resolution .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track ee during synthesis. Adjust catalyst loading dynamically .

- Scale-Up Challenges : Address solvent viscosity and mass transfer limitations in flow chemistry setups. Optimize chiral stationary phases for preparative HPLC .

Q. What advanced computational modeling approaches can predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic substitution to predict regioselectivity. Use Gaussian or ORCA software .

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .

- Machine Learning : Train models on existing piperidine derivative datasets to predict degradation pathways under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.